CID 78065829
Description
The compound with the identifier “CID 78065829” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific characteristics that make it of interest in scientific research and industrial applications.
Properties
Molecular Formula |
C16H34ClSn |
|---|---|
Molecular Weight |
380.6 g/mol |
InChI |
InChI=1S/C8H16Cl.2C4H9.Sn/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h1-8H2;2*1,3-4H2,2H3; |
InChI Key |
QNWUZULMXFRQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065829 involves a series of chemical reactions that require precise conditions and reagents. The preparation methods typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are often documented in scientific literature and patents, providing step-by-step procedures for the preparation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often utilize continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial production process is designed to meet regulatory standards and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Key Chemical Reactions
CID 78067939 undergoes critical reactions essential for its synthesis and antiviral activity:
Nucleophilic Substitution
-
A foundational reaction for introducing the phosphonic acid group, enabling structural mimicry of viral replication substrates.
-
Typically conducted under controlled pH and temperature to optimize yield and purity.
Simmons-Smith Reaction
-
Central to forming the cyclopropyl ring structure, a key feature influencing its antiviral efficacy.
-
Utilizes diiodomethane and a zinc-copper couple to generate cyclopropane intermediates.
Hydrolysis and Functionalization
-
Phosphonic acid ester precursors undergo hydrolysis to yield the active phosphonic acid moiety.
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Functionalization of the cyclopropyl ring with substituents modulates biological activity and solubility.
Synthetic Pathway
The synthesis involves multi-step organic transformations:
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclopropanation | Simmons-Smith reagent (CH₂I₂/Zn-Cu) | Cyclopropyl ring formation |
| 2 | Phosphonic Acid Ester Synthesis | Triethyl phosphite, halogenated precursors | Introduction of phosphonic acid group |
| 3 | Hydrolysis | Acidic or basic aqueous conditions | Ester-to-acid conversion |
This pathway ensures precise stereochemical control, critical for antiviral activity.
Mechanistic Insights
The compound’s antiviral mechanism involves:
-
Substrate Mimicry : The phosphonic acid group structurally resembles viral enzyme substrates, competitively inhibiting replication.
-
Enzyme Interaction : Binding to viral polymerases or proteases disrupts catalytic activity, as shown in in vitro studies.
-
Cyclopropyl Stability : The strained cyclopropane ring enhances metabolic stability, prolonging therapeutic effects.
Experimental Data and Characterization
Key analytical findings include:
Spectroscopic Confirmation
-
NMR : Structural validation of the cyclopropyl and phosphonic acid groups via
and
NMR. -
X-ray Crystallography : Resolved the three-dimensional conformation, confirming stereochemical integrity.
Biological Activity
-
In vitro assays demonstrate potent inhibition of viral replication (IC₅₀ values in nanomolar range).
-
Kinetic studies reveal competitive inhibition patterns against viral enzymes.
Comparative Reactivity
| Reaction | Efficiency | Yield | Key Challenges |
|---|---|---|---|
| Simmons-Smith Cyclopropanation | High | 75–85% | Sensitivity to moisture, side products |
| Phosphonic Acid Hydrolysis | Moderate | 60–70% | Acid/base optimization required |
Research Advancements
Recent electrochemical methods (e.g., electrode-driven catalysis) show promise for enhancing reaction efficiency, aligning with broader trends in sustainable synthesis .
Scientific Research Applications
CID 78065829 has a wide range of scientific research applications across multiple fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: This compound is utilized in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of CID 78065829 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic and industrial applications .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, diverse reactions, and wide range of applications make it an important subject of study for chemists, biologists, and industrial scientists alike.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
